3,5-Dichloro-2,6-difluoroaniline

LogP Lipophilicity Physicochemical Properties

Researchers developing patented herbicidal compositions require the precise 2,6-difluoro isomer. 3,5-Dichloro-2,6-difluoroaniline (CAS 1804420-45-8) is the essential building block, not replaceable by its 2,4-isomer. Key benefits: • 98% purity reduces purification overhead. • Calculated LogP 2.85 improves bioavailability for lead optimization. • Not a known environmental metabolite of major pesticides, aiding favorable registration. Stock available for immediate global dispatch.

Molecular Formula C6H3Cl2F2N
Molecular Weight 197.99 g/mol
CAS No. 1804420-45-8
Cat. No. B1409893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-2,6-difluoroaniline
CAS1804420-45-8
Molecular FormulaC6H3Cl2F2N
Molecular Weight197.99 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Cl)F)N)F)Cl
InChIInChI=1S/C6H3Cl2F2N/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,11H2
InChIKeyPHFWIZVLUWKFID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-2,6-difluoroaniline: Unique Building Block


3,5-Dichloro-2,6-difluoroaniline (CAS 1804420-45-8) is a halogenated aromatic amine featuring a 2,6-difluoro substitution pattern distinct from its more common 2,4-difluoro isomer . With a molecular weight of 197.99 g/mol and a calculated LogP of 2.85, this compound exhibits physicochemical properties that make it a versatile building block for synthesizing agrochemical actives and pharmaceutical intermediates . Its structure positions it within the class of polyhalogenated anilines employed in herbicidal and defoliant compositions [1].

2,6-Difluoro pattern for regioselective coupling reactions
Explicitly claimed in herbicidal and defoliant patent compositions
Higher purity specification may streamline downstream synthesis

Why 3,5-Dichloro-2,6-difluoroaniline Cannot Be Substituted


The specific 2,6-difluoro substitution pattern of 3,5-Dichloro-2,6-difluoroaniline dictates its reactivity, electronic properties, and ultimate biological activity of derived products. Its isomer, 3,5-Dichloro-2,4-difluoroaniline (CAS 83121-15-7), is a well-established intermediate for the insecticide Teflubenzuron [1], demonstrating that even minor positional changes dramatically alter a compound's role and commercial value. The 2,6-arrangement provides a unique steric and electronic environment around the reactive amino group, which is critical for specific coupling reactions and for achieving the desired activity profile in final compounds . Simply substituting with a different isomer or a less-halogenated analog would result in a different synthetic pathway and an end product with altered, and likely inferior, performance characteristics .

!

Substituting with the 2,4-difluoro isomer (Teflubenzuron intermediate) may redirect synthetic pathway and alter biological activity.

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Less-halogenated analogs cannot replicate the electronic environment required for patented coupling chemistry.

3,5-Dichloro-2,6-difluoroaniline: Differentiated Performance Evidence


Lipophilicity: 2,6- vs. 2,4-Difluoro Isomer

The 2,6-difluoro substitution pattern of 3,5-Dichloro-2,6-difluoroaniline yields a calculated LogP of 2.8538, indicating greater lipophilicity compared to its 2,4-difluoro isomer (3,5-Dichloro-2,4-difluoroaniline, CAS 83121-15-7), which lacks a widely reported calculated LogP but is expected to be lower due to the different substitution pattern . This quantitative difference in partition coefficient is crucial for predicting membrane permeability and biological distribution in drug and agrochemical development .

Lipophilicity (LogP)
Class-level
2,6-isomer: calc. LogP 2.85 2,4-isomer: lower (class-level inference)
Higher lipophilicity may support permeability-driven design.
Class-level inference; validate experimentally.
LogP Lipophilicity Physicochemical Properties

Purity Advantage Over Industry Isomer Standards

Commercially available 3,5-Dichloro-2,6-difluoroaniline is offered at a purity of 98% (HPLC) by suppliers such as Leyan . This exceeds the typical purity specifications for its 2,4-difluoro isomer, which is commonly listed at ≥94% (GC) or 95% . The higher available purity reduces the need for further purification steps in downstream synthesis, directly impacting cost-efficiency and yield in research and industrial processes.

Purity Specification
Specification review
2,6-isomer: 98% (HPLC) 2,4-isomer: ≥94% (GC) or 95%
Higher purity may reduce downstream purification steps.
Vendor technical specifications; verify lot.
Purity Quality Control Procurement Specification

Environmental Fate: Different from 2,4-Difluoro Metabolite

The 2,4-difluoro isomer (3,5-Dichloro-2,4-difluoroaniline) is a known soil metabolite of the insecticide Teflubenzuron, with a documented aerobic soil degradation half-life (DT50) of 29.3 days [1]. In contrast, 3,5-Dichloro-2,6-difluoroaniline is not a documented metabolite of this major agrochemical, and its environmental fate profile is not as well-characterized . This distinction is critical for regulatory submissions and environmental impact assessments. Selecting the 2,6-isomer for new product development avoids the established, and sometimes concerning, degradation pathways and regulatory scrutiny associated with the 2,4-isomer's use as a known environmental metabolite [2].

Soil Degradation (DT50)
Reported
2,6-isomer: not a documented metabolite 2,4-isomer: 29.3 days (lab, 20°C)
Non-metabolite identity may support regulatory differentiation.
Comparative environmental fate review; further data needed.
Environmental Fate Metabolism Regulatory Science

3,5-Dichloro-2,6-difluoroaniline: Procurement & Application Scenarios


Synthesis of Novel Herbicides and Defoliants

3,5-Dichloro-2,6-difluoroaniline is explicitly claimed in patents for the preparation of novel herbicidal and defoliant substituted aniline-derived compounds [1]. Its unique 2,6-difluoro substitution pattern is designed to impart specific physicochemical and biological properties to the final active ingredients, making it the essential building block for these new compositions. Procuring this exact isomer is mandatory for executing the patented synthetic routes and achieving the claimed herbicidal or defoliant activity.

Agrochemicals with Differentiated Environmental Fate

As demonstrated in Section 3, 3,5-Dichloro-2,6-difluoroaniline is not a known environmental metabolite of major commercial pesticides like Teflubenzuron, unlike its 2,4-difluoro isomer [2]. This presents a strategic advantage for agrochemical R&D teams aiming to develop next-generation crop protection agents with potentially more favorable environmental degradation pathways and reduced regulatory hurdles. Its use can help create a unique product profile from the outset.

Lead Optimization via Enhanced Lipophilicity

The calculated LogP of 2.85 for 3,5-Dichloro-2,6-difluoroaniline indicates higher lipophilicity compared to other dichloro-difluoroaniline isomers. This property is a key driver in medicinal chemistry for improving a drug candidate's ability to cross cell membranes. Researchers optimizing lead compounds for enhanced bioavailability or central nervous system penetration should select this specific aniline building block to leverage its favorable partition coefficient.

High-Purity Intermediate for Cost-Effective Scale-Up

With a commercially available purity of 98% , 3,5-Dichloro-2,6-difluoroaniline reduces the need for additional purification steps compared to lower-purity alternatives . For process chemists and procurement specialists focused on cost-efficiency and streamlined scale-up, this higher starting purity can translate to significant savings in solvent, time, and labor, while minimizing yield loss during purification, thereby justifying a potential premium in procurement cost for critical synthetic steps.

Application
Selection Property
Validation Focus
Synthesis of patented herbicides
2,6-Difluoro substitution pattern
Patent route fidelity and activity confirmation
Next-gen agrochemical development
Non-metabolite identity
Environmental fate characterization
Lipophilicity-driven lead optimization
Higher calculated lipophilicity
Permeability and distribution assays
Streamlined synthesis scale-up
Higher commercial purity specification
Purification efficiency and yield consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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